disodium;3-hydroxy-4-[(2,4,5-trimethylphenyl)diazenyl]naphthalene-2,7-disulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Disodium;3-hydroxy-4-[(2,4,5-trimethylphenyl)diazenyl]naphthalene-2,7-disulfonate is a synthetic azo dye. It is known for its vibrant color and is widely used in various industries, including textiles, food, and cosmetics. The compound is characterized by its complex molecular structure, which includes a naphthalene ring system substituted with sulfonate groups and an azo linkage to a trimethylphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of disodium;3-hydroxy-4-[(2,4,5-trimethylphenyl)diazenyl]naphthalene-2,7-disulfonate typically involves the diazotization of 2,4,5-trimethylaniline followed by coupling with 3-hydroxy-2,7-naphthalenedisulfonic acid. The reaction conditions include maintaining a low temperature during diazotization and a slightly alkaline medium during the coupling reaction .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale diazotization and coupling reactions. The process is optimized for high yield and purity, often involving continuous flow reactors and automated control systems to maintain precise reaction conditions .
Chemical Reactions Analysis
Types of Reactions
Disodium;3-hydroxy-4-[(2,4,5-trimethylphenyl)diazenyl]naphthalene-2,7-disulfonate undergoes various chemical reactions, including:
Oxidation: The azo linkage can be oxidized to form different products.
Reduction: The azo group can be reduced to form amines.
Substitution: The sulfonate groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are used.
Substitution: Reagents like sodium hydroxide and various nucleophiles are employed.
Major Products Formed
Oxidation: Products include naphthoquinones and other oxidized derivatives.
Reduction: Amines and related compounds are formed.
Substitution: Various substituted naphthalene derivatives are produced.
Scientific Research Applications
Disodium;3-hydroxy-4-[(2,4,5-trimethylphenyl)diazenyl]naphthalene-2,7-disulfonate has numerous applications in scientific research:
Chemistry: Used as a pH indicator and in various analytical techniques.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential therapeutic applications, including as a drug delivery agent.
Industry: Widely used in the textile industry for dyeing fabrics and in the food industry as a colorant.
Mechanism of Action
The compound exerts its effects primarily through its azo linkage, which can undergo various chemical transformations. The molecular targets and pathways involved include interactions with cellular proteins and enzymes, leading to changes in cellular processes. The sulfonate groups enhance the compound’s solubility and facilitate its interaction with biological molecules .
Comparison with Similar Compounds
Similar Compounds
- Disodium 4-amino-3-[[4’-[(2,4-diaminophenyl)azo][1,1’-biphenyl]-4-yl]azo]-5-hydroxy-6-(phenylazo)naphthalene-2,7-disulphonate
- Sodium 3-hydroxy-4-[(2,4,5-trimethylphenyl)diazenyl]naphthalene-2,7-disulfonate
- 3-Hydroxy-4-(2-hydroxy-4-sulfo-1-naphthylazo)-2-naphthalenecarboxylic acid
Uniqueness
Disodium;3-hydroxy-4-[(2,4,5-trimethylphenyl)diazenyl]naphthalene-2,7-disulfonate is unique due to its specific substitution pattern on the naphthalene ring and the presence of trimethylphenyl and sulfonate groups. These structural features confer distinct chemical and physical properties, making it suitable for specific applications in various industries.
Properties
Molecular Formula |
C19H16N2Na2O7S2 |
---|---|
Molecular Weight |
494.5 g/mol |
IUPAC Name |
disodium;3-hydroxy-4-[(2,4,5-trimethylphenyl)diazenyl]naphthalene-2,7-disulfonate |
InChI |
InChI=1S/C19H18N2O7S2.2Na/c1-10-6-12(3)16(7-11(10)2)20-21-18-15-5-4-14(29(23,24)25)8-13(15)9-17(19(18)22)30(26,27)28;;/h4-9,22H,1-3H3,(H,23,24,25)(H,26,27,28);;/q;2*+1/p-2 |
InChI Key |
SWPPXVFKWWEYSV-UHFFFAOYSA-L |
Canonical SMILES |
CC1=CC(=C(C=C1C)N=NC2=C3C=CC(=CC3=CC(=C2O)S(=O)(=O)[O-])S(=O)(=O)[O-])C.[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.